molecular formula C35H46N6O8 B038780 (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid CAS No. 339990-02-2

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid

Numéro de catalogue B038780
Numéro CAS: 339990-02-2
Poids moléculaire: 678.8 g/mol
Clé InChI: DFIDZYQHBGZLHZ-ZIUUJSQJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid, also known as (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid, is a useful research compound. Its molecular formula is C35H46N6O8 and its molecular weight is 678.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

AS 602704 was initially developed by Merck Serono SA for the treatment of Alzheimer’s disease . Although the drug’s highest R&D status is now discontinued , it was once considered a promising candidate for Alzheimer’s treatment.

Nervous System Diseases

The therapeutic areas for AS 602704 include nervous system diseases . This suggests that the compound could have potential applications in the treatment of various neurological disorders.

Drug Delivery Research

One study associated with AS 602704 investigated the transport characteristics of a beta sheet breaker peptide across excised bovine nasal mucosa . This suggests that AS 602704 could be used in research related to drug delivery systems.

Synthetic Peptide Research

AS 602704 is a synthetic peptide . Synthetic peptides have a wide range of applications in scientific research, including the study of protein structure and function, and the development of new therapeutic agents.

Clinical Trials

AS 602704 has been involved in clinical trials . The data from these trials could be analyzed to gain insights into the safety, efficacy, and optimal dosage of the compound.

Propriétés

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46N6O8/c1-21(2)17-28(37-22(3)42)35(49)41-16-10-15-29(41)34(48)40-27(19-24-13-8-5-9-14-24)33(47)39-26(18-23-11-6-4-7-12-23)32(46)38-25(31(36)45)20-30(43)44/h4-9,11-14,21,25-29H,10,15-20H2,1-3H3,(H2,36,45)(H,37,42)(H,38,46)(H,39,47)(H,40,48)(H,43,44)/t25-,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIDZYQHBGZLHZ-ZIUUJSQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid

Q & A

Q1: What makes AS 602704 a promising candidate for nasal drug delivery, particularly in the context of Alzheimer's disease treatment?

A1: Research indicates that AS 602704 demonstrates promising permeation characteristics across excised bovine nasal mucosa, suggesting its potential suitability for nasal drug delivery []. This is particularly relevant for Alzheimer's disease treatment, as bypassing the blood-brain barrier is a significant challenge in delivering therapeutics to the brain. Nasal administration offers a non-invasive route with the potential to enhance drug delivery directly to the central nervous system. While the study primarily focuses on the compound's transport properties and not its specific therapeutic action in Alzheimer's disease, its ability to effectively cross the nasal mucosa highlights a crucial step towards its potential application in this context. Further investigations into its efficacy and safety profile in relevant preclinical models are needed to explore its therapeutic potential fully.

Q2: How do absorption enhancers influence the nasal absorption of AS 602704?

A2: The study investigated the impact of various absorption enhancers on AS 602704 transport across bovine nasal mucosa []. Sodium caprate significantly enhanced the effective permeability coefficient (Peff) of AS 602704, indicating improved absorption. Other enhancers, including sodium dodecyl sulfate (SDS) and sodium cholate, also demonstrated a positive, albeit less pronounced, effect. Conversely, cetrimidum and polycarbophil decreased AS 602704 absorption. These findings underscore the importance of carefully selecting appropriate absorption enhancers to optimize the nasal delivery of this peptide drug.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.